Dicyanomethyl acetate
Overview
Description
Dicyanomethyl acetate, also known as 2-acetoxypropanedinitrile, is a chemical compound with the molecular formula C5H4N2O2. It is recognized for its unique structure, which includes two cyano groups and an acetate group. This compound is often used in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
Dicyanomethyl acetate primarily targets N-methylaldimines . It acts as a nucleophile, which is a species that donates an electron pair to an electrophile to form a chemical bond in a reaction .
Mode of Action
The compound interacts with its targets through a nucleophilic addition reaction . This reaction involves the addition of a nucleophile, in this case, this compound, to N-methylaldimines . The reaction occurs without the need for acid or metal species .
Biochemical Pathways
It’s known that the compound plays a role inDynamic Covalent Chemistry (DCC) . DCC involves the formation and scission of covalent bonds, allowing for the rearrangement of chemical structures . This compound, as a carbon-centered radical, participates in DCC through reversible dimerization and dissociation processes .
Result of Action
The primary result of this compound’s action is the production of alpha-(N-methyl-N-acetyl)amino acid methyl esters . These compounds are generated in excellent yield through the nucleophilic addition reaction .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness in DCC is influenced by the presence of stable radicals . Moreover, dicyanomethyl-substituted aromatic compounds have been reported to exhibit self-healing properties, suggesting that the compound’s action may be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
Dicyanomethyl acetate plays a significant role in biochemical reactions, particularly in nucleophilic additions to imines, leading to the formation of α-(N-methyl-N-acetyl)amino acid methyl esters . It interacts with various enzymes and proteins, facilitating these reactions. The compound’s interaction with biomolecules is characterized by its ability to undergo reversible covalent bond formation and scission, making it a valuable tool in dynamic covalent chemistry .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the contractility of cardiac myocytes by inhibiting systolic function and increasing cell relaxation . Additionally, the compound’s impact on cellular signaling pathways involves modulation of synaptic efficacy and neuronal excitability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through dynamic covalent chemistry involving carbon-centered radicals. The dicyanomethyl radical is known for its reversible dimerization and dissociation, which plays a crucial role in its biochemical activity . This reversible interaction allows the compound to participate in various biochemical processes, including enzyme inhibition and activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound’s dynamic covalent bonds allow it to undergo reversible oligomerization and dissociation, which can be influenced by external stimuli such as temperature and light . Long-term studies have shown that this compound maintains its biochemical activity over extended periods, making it a reliable reagent for various experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits minimal toxicity and adverse effects, while higher doses can lead to significant changes in cellular function and potential toxicity . It is essential to determine the appropriate dosage to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of acetyl-CoA from acetate by acetyl-CoA synthetase . This process is crucial for energy production, lipid synthesis, and protein acetylation. The compound’s interaction with enzymes such as pyruvate dehydrogenase and ATP-citrate lyase further highlights its role in central carbon metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport proteins .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and mitochondria, where it exerts its biochemical effects . This localization is essential for its role in cellular metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyanomethyl acetate can be synthesized through various methods. One common approach involves the reaction of malononitrile with acetic anhydride in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Dicyanomethyl acetate undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with nucleophiles such as amines and alcohols to form various derivatives.
Substitution Reactions: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like amines and alcohols are commonly used. The reactions are typically carried out in the presence of a base.
Substitution Reactions: These reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed:
Nucleophilic Addition: Products include α-(N-methyl-N-acetyl)amino acid methyl esters.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dicyanomethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Malononitrile: Shares the cyano groups but lacks the acetate group.
Acetylacetone: Contains an acetate group but differs in its overall structure.
Uniqueness: Dicyanomethyl acetate is unique due to its combination of cyano and acetate groups, which imparts distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
dicyanomethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c1-4(8)9-5(2-6)3-7/h5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMFSJJUOHLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288998 | |
Record name | dicyanomethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-70-3 | |
Record name | NSC58506 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dicyanomethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6625-70-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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